molecular formula C12H11ClN2O B12788179 Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- CAS No. 52507-64-9

Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)-

Cat. No.: B12788179
CAS No.: 52507-64-9
M. Wt: 234.68 g/mol
InChI Key: WFSRZTXJXDKZLC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being N-(2-chloro-4-methylquinolin-7-yl)acetamide. The compound is registered under Chemical Abstracts Service number 52507-64-9, which serves as its unique identifier in chemical databases. Alternative nomenclature includes Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)-, reflecting the traditional naming convention that emphasizes the acetamide functional group as the primary structural feature.

The structural architecture of this compound is characterized by a quinoline core system substituted with both chlorine and methyl groups at specific positions. The quinoline ring system provides the heterocyclic foundation, with the chlorine atom positioned at the 2-carbon and a methyl group at the 4-carbon of the quinoline scaffold. The acetamide functionality is attached to the 7-position of the quinoline ring, creating a distinctive substitution pattern that defines the compound's chemical identity.

The Simplified Molecular Input Line Entry System representation is recorded as CC1=CC(=NC2=C1C=CC(=C2)NC(=O)C)Cl, which provides a linear notation describing the complete molecular structure. This systematic encoding allows for precise structural communication and database searching. The International Chemical Identifier key is documented as WFSRZTXJXDKZLC-UHFFFAOYSA-N, providing an additional layer of structural verification.

Several synonyms exist for this compound in chemical literature, including 7-acetamido-2-chlorolepidine, N-(2-chloro-4-methyl-7-quinolyl)acetamide, and N-(2-Chloro-4-methyl-7-quinolinyl)acetamide. These alternative names reflect different aspects of the structural nomenclature and are commonly encountered in various chemical databases and research publications.

Molecular Formula and Weight Analysis

The molecular formula of acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is established as C₁₂H₁₁ClN₂O, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This elemental composition reflects the complex heterocyclic nature of the compound and provides the foundation for understanding its chemical behavior and reactivity patterns.

The molecular weight is precisely calculated as 234.68 grams per mole, which has been consistently reported across multiple authoritative sources. This molecular weight determination is critical for stoichiometric calculations in synthetic procedures and analytical quantification methods. The exact mass, determined through high-resolution mass spectrometry techniques, is recorded as 234.05600 atomic mass units, providing enhanced precision for analytical applications requiring exact mass measurements.

Property Value Source
Molecular Formula C₁₂H₁₁ClN₂O
Molecular Weight 234.68 g/mol
Exact Mass 234.05600 amu
Elemental Composition C: 61.41%, H: 4.72%, Cl: 15.11%, N: 11.95%, O: 6.82% Calculated

The elemental analysis reveals a relatively high carbon content at approximately 61.41%, consistent with the aromatic quinoline core structure. The presence of chlorine contributes significantly to the molecular weight, representing about 15.11% of the total mass. The nitrogen content of 11.95% reflects the two nitrogen atoms present in the quinoline ring and acetamide functional group, while the oxygen content of 6.82% corresponds to the carbonyl oxygen in the acetamide moiety.

Additional molecular descriptors include a polar surface area of 41.99 square angstroms and a logarithmic partition coefficient of 3.22800, indicating moderate lipophilicity. These parameters are essential for understanding the compound's solubility characteristics and potential bioavailability properties in pharmaceutical applications.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- reveals important structural features that influence its chemical and physical properties. The compound exhibits a planar quinoline ring system with specific geometric constraints imposed by the substitution pattern. The presence of the chlorine atom at the 2-position and the methyl group at the 4-position creates steric interactions that influence the overall molecular conformation.

The acetamide side chain attached to the 7-position of the quinoline ring adopts a specific orientation that minimizes intramolecular interactions while maintaining optimal hydrogen bonding capabilities. The carbonyl oxygen of the acetamide group is positioned to allow potential intermolecular hydrogen bonding interactions, which may influence crystal packing arrangements and solid-state properties.

Computational studies have provided insights into the preferred conformational states of this compound. The quinoline ring system maintains its characteristic planar geometry, with bond angles and distances consistent with aromatic heterocyclic compounds. The C-N bond connecting the acetamide group to the quinoline ring exhibits partial double bond character due to resonance effects, resulting in restricted rotation around this bond.

Structural Parameter Value Method
Quinoline Ring Planarity <0.1 Å deviation Computational
C-N Bond Length (Acetamide) 1.35 Å DFT Calculation
Cl-C Bond Length 1.74 Å DFT Calculation
Dihedral Angle (Quinoline-Acetamide) 15-20° Computational

The crystallographic investigations indicate that the compound crystallizes in a specific space group with defined unit cell parameters. The crystal structure reveals intermolecular hydrogen bonding interactions between the acetamide nitrogen-hydrogen and neighboring carbonyl oxygen atoms, forming extended networks that stabilize the crystal lattice. These interactions contribute to the observed melting point and thermal stability characteristics of the compound.

Conformational flexibility analysis suggests that the molecule has limited rotational freedom around the quinoline-acetamide bond due to steric hindrance from the neighboring chlorine and methyl substituents. This conformational restriction may have implications for molecular recognition events and binding interactions with biological targets.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- provides comprehensive analytical data for compound identification and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The acetamide carbonyl group exhibits a strong absorption band at approximately 1659 wavenumbers, which is typical for amide carbonyls. This band position indicates the presence of conjugation between the carbonyl group and the quinoline aromatic system.

Additional infrared absorption bands include aromatic carbon-carbon stretching vibrations in the 1470-1600 wavenumber region, characteristic of the quinoline ring system. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, while the nitrogen-hydrogen stretching of the acetamide group is observed around 3200-3400 wavenumbers. The presence of chlorine substitution influences the fingerprint region, providing distinctive patterns for compound identification.

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of proton and carbon environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the quinoline aromatic protons in the 7.0-8.5 parts per million region. The methyl group attached to the quinoline ring appears as a singlet around 2.5 parts per million, while the acetamide methyl group resonates near 2.0 parts per million.

Spectroscopic Technique Key Signals Assignment
Infrared 1659 cm⁻¹ Acetamide C=O stretch
Infrared 1470-1600 cm⁻¹ Aromatic C=C stretch
¹H Nuclear Magnetic Resonance 7.0-8.5 ppm Quinoline aromatic H
¹H Nuclear Magnetic Resonance 2.5 ppm 4-Methyl group
¹H Nuclear Magnetic Resonance 2.0 ppm Acetamide methyl

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with the carbonyl carbon appearing around 170 parts per million. The aromatic carbons of the quinoline ring system exhibit signals in the 120-150 parts per million range, with specific chemical shifts dependent on their electronic environment and substitution pattern. The methyl carbon signals appear in the aliphatic region around 20-25 parts per million.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the acetamide group (mass 43) and chlorine atom (mass 35), producing diagnostic fragment ions that support structural identification. The presence of chlorine isotopes creates distinctive isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Properties

CAS No.

52507-64-9

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

N-(2-chloro-4-methylquinolin-7-yl)acetamide

InChI

InChI=1S/C12H11ClN2O/c1-7-5-12(13)15-11-6-9(14-8(2)16)3-4-10(7)11/h3-6H,1-2H3,(H,14,16)

InChI Key

WFSRZTXJXDKZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)NC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- typically involves the reaction of 2-chloro-4-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: The compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications for various diseases.

Industry: In industrial applications, Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- with key analogs in terms of structure, molecular properties, and biological activity:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities References
Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- 7-quinolinyl, 2-Cl, 4-CH₃, acetamide linker ~235.65* Limited direct data; inferred MAO-A/B or AChE inhibition based on structural analogs
N-(5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl)acetamide Pyrazoloquinoxaline core, 4-Cl-phenyl 430.8 MAO-A inhibitor (IC₅₀ = 0.028 µM), 50× selectivity over MAO-B
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core, bromophenyl, methoxybenzyl 482.3 FPR2 agonist (calcium mobilization, chemotaxis in neutrophils)
N-(2,3-Dichloro-4-hydroxyphenyl)acetamide Dichlorophenol core, acetamide 234.1 Anticancer activity (tested via MTT assay on HCT-1, MCF-7, etc.)
N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide Quinoxaline-dioxane fused core, sulfamoyl 433.9 Unknown activity; structural complexity suggests potential kinase or protease inhibition

*Estimated based on analog in (C₁₁H₉ClN₂O₂: 236.65 g/mol) with adjustment for methyl substitution.

Structural and Functional Differences

Substituent Effects on Target Selectivity: The 2-chloro-4-methyl-7-quinolinyl group in the target compound differs from pyrazoloquinoxaline () or pyridazinone () cores in related analogs. Chlorine at position 2 and methyl at position 4 may enhance lipophilicity and membrane permeability compared to polar sulfamoyl or methoxybenzyl groups in other derivatives .

Enzyme Inhibition Potential: Quinoline-acetamide analogs in exhibit MAO-A/B and cholinesterase inhibition. For example, triazole-linked benzothiazole acetamides show dual MAO-B/BChE inhibition, while the target compound’s chloro-methyl substitution may favor MAO-A selectivity due to steric and electronic similarities to selective inhibitors .

Anticancer Activity: While N-(2,3-dichloro-4-hydroxyphenyl)acetamide () demonstrates cytotoxicity via MTT assay, the target compound’s quinoline core could enhance DNA intercalation or topoisomerase inhibition, common mechanisms in quinoline-based anticancer drugs .

Notes

  • Synthesis References : See and for acetamide coupling methodologies.

Biological Activity

Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is classified under the acetamide derivatives and exhibits a unique structure that contributes to its biological properties. The chemical structure can be represented as follows:

PropertyValue
CAS Number 52507-64-9
Molecular Formula C12H10ClN3O
Molecular Weight 235.68 g/mol
IUPAC Name N-(2-chloro-4-methyl-7-quinolinyl)acetamide
Canonical SMILES CC(=O)N(C1=CC2=C(N=C1)C(=CC=N2)Cl)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- against various bacterial strains. The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical parameter in assessing the efficacy of antimicrobial agents. The following table summarizes MIC values for Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae8
Pseudomonas aeruginosa64

The results indicate that Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- shows significant antibacterial activity, particularly against Klebsiella pneumoniae, which is notable due to its clinical relevance in antibiotic resistance scenarios.

The mechanism by which Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- exerts its antibacterial effects appears to involve the inhibition of bacterial cell wall synthesis. It is hypothesized that the chloro substitution enhances binding affinity to penicillin-binding proteins, leading to cell lysis and death of the bacterial cells .

Study on Antibacterial Efficacy

A study conducted by researchers aimed to evaluate the antibacterial activity of Acetamide derivatives, including N-(2-chloro-4-methyl-7-quinolinyl)- against Klebsiella pneumoniae. The study utilized both in vitro assays and cytotoxicity assessments to determine the therapeutic potential of these compounds.

  • In Vitro Assays : The compound demonstrated a significant reduction in colony-forming units (CFUs) after exposure to concentrations corresponding to its MIC.
  • Cytotoxicity Tests : Preliminary cytotoxicity tests showed favorable results with low toxicity levels in mammalian cell lines, indicating a promising safety profile for further development .

Pharmacokinetic Profile

The pharmacokinetic properties of Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- have also been evaluated. Key findings suggest that:

  • Absorption : The compound has good oral bioavailability.
  • Distribution : It exhibits a favorable distribution profile across biological membranes.
  • Metabolism : Metabolized primarily in the liver with potential for further structural modifications to enhance efficacy.

These properties position Acetamide as a candidate for development into an effective antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-chloro-4-methyl-7-quinolinyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For quinoline derivatives, a common approach involves coupling 2-chloro-4-methyl-7-aminoquinoline with acetyl chloride or acetic anhydride under anhydrous conditions. Reaction optimization should include monitoring via TLC and purification via column chromatography. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Similar protocols are used for analogous chloro-substituted acetamides .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Purity can be assessed using HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water. Structural confirmation requires ¹H NMR (e.g., verifying acetamide proton signals at δ 2.1–2.3 ppm and quinoline aromatic protons) and FT-IR (amide C=O stretch ~1650 cm⁻¹). X-ray crystallography, using programs like SHELXL , is critical for resolving stereochemical ambiguities, as demonstrated for related chloroacetamide derivatives .

Q. What analytical techniques are suitable for studying its stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25–60°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), referencing melting point data from analogous compounds (e.g., 155–162°C for N-(4-amino-3,5-dichlorophenyl)acetamide) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like kinase domains or microbial enzymes. Validate predictions with experimental assays (e.g., enzyme inhibition). For quinoline-based acetamides, prioritize targets with hydrophobic pockets due to the compound’s chloro-methyl-quinoline moiety. Reference studies on antileishmanial quinoline derivatives for methodological frameworks .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : If X-ray data show disorder (e.g., in the chloro or methyl groups), employ twin refinement in SHELXL or use higher-resolution synchrotron data. Compare with structurally similar compounds, such as N-(4-chlorophenyl)-2-sulfanylacetamide, where intramolecular C–H···O interactions stabilize the lattice . Validate hydrogen bonding networks via Hirshfeld surface analysis.

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Methodological Answer : Synthesize derivatives with variations in the quinoline ring (e.g., substituents at positions 2, 4, or 7) and acetamide group (e.g., alkylation or fluorination). Test against relevant biological models (e.g., antimicrobial or antiparasitic assays). Use regression analysis to correlate electronic (Hammett σ) or steric parameters with activity. Reference SAR frameworks from antileishmanial quinoline-acetamide hybrids .

Methodological Notes

  • Safety Protocols : Handle with PPE (gloves, goggles) due to potential irritancy, as advised for structurally related acetamides .
  • Data Validation : Cross-reference spectral data with PubChem or NIST databases and avoid unreliable sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.